N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(4-methoxyphenoxy)acetamide
Description
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(4-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a 1,1-dioxidoisothiazolidine ring fused to a 2-methylphenyl group and a 4-methoxyphenoxyacetamide side chain. The 2-methylphenyl substituent may reduce oxidative metabolism, extending half-life, while the 4-methoxyphenoxy group contributes to lipophilicity and membrane permeability.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-14-4-5-15(21-10-3-11-27(21,23)24)12-18(14)20-19(22)13-26-17-8-6-16(25-2)7-9-17/h4-9,12H,3,10-11,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWULROSGUQRNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)COC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of:
- Isothiazolidin moiety : Implicated in various biological activities.
- Methoxyphenoxy group : Enhances pharmacological properties.
- Dioxidoisothiazolidin group : Suggests potential interactions with biological targets.
This compound primarily exerts its effects through the inhibition of Cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation; thus, its inhibition can lead to:
- Cell cycle arrest : Preventing cancer cell proliferation.
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
Antitumor Activity
The compound has been evaluated for its antitumor properties using various cancer cell lines. Notably, studies have demonstrated significant cytotoxic effects against lung cancer cell lines such as A549 and HCC827.
| Cell Line | IC50 Value (µM) | Assay Type |
|---|---|---|
| A549 | 2.12 ± 0.21 | 2D Cell Culture |
| HCC827 | 5.13 ± 0.97 | 2D Cell Culture |
| NCI-H358 | 0.85 ± 0.05 | 3D Cell Culture |
These results indicate that the compound exhibits potent activity against specific cancer types while also impacting normal cell lines like MRC-5, suggesting a need for further optimization to enhance selectivity and reduce toxicity .
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Dioxidoisothiazolidine Ring : This is achieved through the reaction of suitable precursors with sulfur dioxide.
- Amide Coupling : The benzamide core is introduced using coupling agents such as EDCI.
- Methylation Reactions : Methoxy groups are added through methylation with reagents like methyl iodide.
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental settings:
- Study on Lung Cancer Cell Lines : A comprehensive evaluation demonstrated that the compound significantly inhibits cell proliferation in both 2D and 3D cultures. The findings suggest that while it is effective against cancer cells, it also exhibits moderate cytotoxicity towards normal lung fibroblast cells .
- Comparative Analysis with Standard Drugs : In comparative assays against established chemotherapeutics like doxorubicin and vandetanib, this compound showed comparable or superior potency in certain contexts, indicating its potential as a novel therapeutic agent.
Scientific Research Applications
Initial studies have suggested that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(4-methoxyphenoxy)acetamide exhibits significant biological activity, including:
- Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell growth. For instance, related compounds have shown percent growth inhibitions (PGIs) against various cancer cell lines, suggesting a potential for anticancer applications .
- Antimicrobial Activity : Compounds featuring isothiazolidine structures have been associated with antimicrobial properties, making this compound a candidate for further investigation in this area .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multiple steps, which may include:
- Formation of the isothiazolidine core.
- Introduction of the methoxyphenoxy group through nucleophilic substitution reactions.
Understanding the mechanism of action is crucial for evaluating its therapeutic potential. Preliminary interaction studies suggest that this compound may bind to specific proteins or receptors involved in cellular signaling pathways, although detailed mechanisms remain to be elucidated .
Future Research Directions
Further research on this compound should focus on:
- In Vivo Studies : To assess the efficacy and safety in biological models.
- Mechanistic Studies : To clarify how this compound interacts at the molecular level with target proteins or pathways.
- Structure-Activity Relationship (SAR) : To optimize its pharmacological properties through systematic modifications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Pharmacological Profiles
Table 1: Key Structural Analogs and Their Properties
Key Comparisons
Isothiazolidine-1,1-Dioxide vs. Thiazolidinedione Derivatives
The target compound shares structural similarity with thiazolidinedione-based hypoglycemic agents (). Both classes contain sulfur-containing heterocycles, but the 1,1-dioxidoisothiazolidine ring in the target compound introduces a sulfone group, which increases polarity and may reduce off-target effects compared to the ketone-containing thiazolidinediones. For example, thiazolidinediones like 3a–3i () exhibit hypoglycemic activity but are associated with weight gain and cardiovascular risks, whereas the sulfone group in the target compound could mitigate these issues through altered pharmacokinetics .
Substitution Patterns and Toxicity
Nitro-containing analogs () such as NFTA induce carcinogenicity (e.g., leukemia in 20/21 mice), highlighting the risk of nitro groups.
Anticancer Activity and Selectivity
Compound 7d (), a thiadiazole derivative with a 4-methoxyphenyl group, exhibits potent cytotoxicity (IC50: 1.8 µM on Caco-2 cells). The target compound’s 2-methylphenyl and 4-methoxyphenoxy groups may enhance selectivity by optimizing steric and electronic interactions with target proteins. The isothiazolidine dioxide ring could further improve solubility compared to thiadiazole-based compounds, which often require formulation aids .
Antimicrobial and Analgesic Activities
Thiazole-pyrazole hybrids () such as 8f and 8j show antimicrobial and analgesic effects. The target compound’s isothiazolidine dioxide ring may confer resistance to enzymatic degradation, a common issue with thiazole-based antimicrobials. However, its lack of pyrazole or hydrazinyl groups suggests a different mechanism of action .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : The 2-methylphenyl group may hinder CYP450-mediated oxidation, reducing first-pass metabolism.
- Synthetic Accessibility : Compounds with benzylthio or chlorobenzyl substituents () show higher yields (74–88%), but the target compound’s synthesis may require specialized routes due to the isothiazolidine dioxide ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
